molecular formula C20H30O2 B191605 Isopimaric acid CAS No. 5835-26-7

Isopimaric acid

Cat. No.: B191605
CAS No.: 5835-26-7
M. Wt: 302.5 g/mol
InChI Key: MXYATHGRPJZBNA-KRFUXDQASA-N
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Mechanism of Action

Target of Action

Isopimaric acid (IPA) primarily acts on the large-conductance calcium-activated potassium channels, also known as BK channels . These channels play a crucial role in regulating cellular excitability by controlling the flow of potassium ions across the cell membrane .

Mode of Action

BK channels are formed by α subunits and accessory β subunits arranged in tetramers . The α subunit forms the ion conduction pore, while the β subunit contributes to channel gating . IPA interacts with the BK channel, enhancing the calcium and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance . This interaction allows the BK channels to open, leading to an increased potassium efflux .

Biochemical Pathways

This compound is synthesized using geranylgeranyl diphosphate as a precursor molecule. This molecule is cyclized by a diterpene synthase in the chloroplast and subsequently oxidized by a cytochrome P450, specifically CYP720B4 . The biochemical pathway of this compound can be enhanced by the expression of two rate-limiting steps in the pathway, providing the general precursor of diterpenes .

Pharmacokinetics

Pharmacokinetic studies of IPA in rats have shown that IPA undergoes secondary absorption following oral administration . The absolute bioavailability values of IPA were found to be 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively .

Result of Action

The opening of the BK channel leads to an increased potassium efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell in which the BK channel is expressed . This action of IPA can reduce neuronal excitability and arrhythmicity in cardiomyocytes .

Action Environment

This compound originates from many sorts of trees, especially conifers The biological activity of ipa can potentially be enhanced by modifications at the carboxylic acid .

Biochemical Analysis

Preparation Methods

Isopimaric acid can be synthesized through various methods. One common method involves the separation of this compound from rosin using isobutanolamine precipitation . This process simplifies the operation steps and increases the yield of this compound. Another method involves the oxidation of isopimarol, a precursor, to produce this compound .

Comparison with Similar Compounds

Isopimaric acid is similar to other resin acids such as pimaric acid and sandaracopimaric acid . it is unique in its ability to act as a potent opener of large conductance calcium-activated potassium channels . This property distinguishes it from other resin acids, which may not have the same level of activity on these ion channels.

Similar compounds include:

This compound’s unique ability to modulate ion channels makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYATHGRPJZBNA-KRFUXDQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022233
Record name Isopimaric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isopimaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5835-26-7
Record name Isopimaric acid
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Record name Isopimaric acid
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Record name Isopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
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Record name ISOPIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Isopimaric acid
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URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 164 °C
Record name Isopimaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isopimaric acid?

A1: this compound has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV-vis, FT-IR, MS, 1H NMR, and 13C NMR. [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound is relatively stable in acetic acid but undergoes significant isomerization when treated with stronger acids like HCl or H2SO4 at refluxing temperatures. The rate of isomerization increases with higher initial concentrations and longer treatment times. []

Q4: What happens to this compound when exposed to high temperatures?

A4: When heated to temperatures between 250-270°C under nitrogen, this compound undergoes thermal isomerization, primarily forming 8,15-isopimaric acid and sandaracopimaric acid. This isomerization rate is faster at higher temperatures and with longer treatment times. []

Q5: How does this compound interact with biological targets?

A5: this compound acts as a modulator of ion channels, specifically large-conductance calcium-activated potassium channels (BK channels). It has been shown to increase the sensitivity of these channels to calcium ions (Ca2+) and shift their voltage dependence towards hyperpolarization. [, , ] This interaction appears to occur through binding to the alpha subunit of the BK channel. []

Q6: What are the downstream effects of this compound's interaction with BK channels?

A6: By modulating BK channel activity, this compound can reduce cellular excitability. In cardiomyocytes, this effect manifests as shortened action potential duration and reduced spontaneous beating frequency. [, ] In neuronal cells, this compound also reduces excitability, potentially contributing to its analgesic properties. []

Q7: What is the role of this compound in foam cell formation and atherosclerosis?

A7: this compound has demonstrated the ability to inhibit the formation of macrophage-derived foam cells, a critical early event in atherosclerosis development. This effect is mediated by promoting cholesterol efflux from macrophages, primarily through the PPARγ-LXRα-ABCA1 pathway. []

Q8: How does the structure of this compound influence its biological activity?

A9: Minor structural modifications to this compound can significantly impact its activity. For instance, while this compound activates BK channels, its structural isomer, abietic acid, shows no such effect. [] This highlights the importance of specific structural features for target interaction and activity.

Q9: What is the bioavailability of this compound following oral administration?

A10: this compound exhibits secondary absorption after oral administration, with absolute bioavailability values of 11.9% and 17.5% for doses of 50 mg/kg and 100 mg/kg, respectively, in rats. []

Q10: What are the potential applications of this compound based on its biological activities?

A10: this compound's diverse biological activities suggest potential applications in several areas:

  • Antibacterial agent: Its activity against MRSA and other bacterial strains warrants further investigation for potential use in treating bacterial infections. [, ]
  • Anti-atherosclerotic agent: Its ability to inhibit foam cell formation and promote cholesterol efflux makes it a promising candidate for developing new therapies for atherosclerosis. []
  • Analgesic agent: Its modulation of BK channels and potential interaction with the endocannabinoid system suggests possible applications in pain management. []

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